molecular formula C15H25N5O16P2 B12313028 [6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

Cat. No.: B12313028
M. Wt: 593.33 g/mol
InChI Key: IOMVAXLBJJPRDG-UHFFFAOYSA-N
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Description

[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features an azidomethyl group, multiple hydroxyl groups, and a phosphoryl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate involves multiple steps. One common method includes the diazotization of diaminofurazan followed by azidation. The reaction typically occurs in a sulfuric acid-phosphoric acid medium, which provides better yields and stability . The reaction mixture is then poured into an aqueous sodium azide solution at low temperatures to complete the azidation process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of overhead stirrers and controlled temperature conditions are essential to handle the viscous reaction mixtures and ensure consistent yields .

Chemical Reactions Analysis

Types of Reactions

[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and copper catalysts for click chemistry reactions .

Major Products

The major products formed from these reactions include triazoles, amines, and various oxidized derivatives, depending on the specific reaction conditions .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its azido group makes it a valuable precursor for click chemistry reactions, which are widely used in materials science and drug development .

Biology

In biological research, the compound can be used for labeling and tracking biomolecules. The azido group allows for bioorthogonal labeling, enabling researchers to study cellular processes without interfering with native biological functions .

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The ability to modify the molecule through various chemical reactions makes it a versatile candidate for drug development .

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties allow for the creation of novel materials with specific functionalities .

Mechanism of Action

The mechanism of action of [6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes to form stable triazole rings, which can then interact with various biological targets. This bioorthogonal reaction allows for precise labeling and functionalization of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate apart is its combination of multiple functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides unique opportunities for creating complex molecules with specific properties .

Properties

Molecular Formula

C15H25N5O16P2

Molecular Weight

593.33 g/mol

IUPAC Name

[6-(azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C15H25N5O16P2/c16-19-17-3-5-8(22)10(24)12(26)14(34-5)35-38(30,31)36-37(28,29)32-4-6-9(23)11(25)13(33-6)20-2-1-7(21)18-15(20)27/h5-6,8-14,22-26H,1-4H2,(H,28,29)(H,30,31)(H,18,21,27)

InChI Key

IOMVAXLBJJPRDG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CN=[N+]=[N-])O)O)O)O)O

Origin of Product

United States

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